Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a furan ring and a pyrazolo[1,5-a]pyrimidine core, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine with 2-furylcarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chloro group.
Oxidation Products: Furanones or other oxidized derivatives.
Reduction Products: Tetrahydrofuran derivatives or other reduced forms.
Scientific Research Applications
METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE: shares structural similarities with other pyrazolo[1,5-a]pyr
Properties
Molecular Formula |
C13H10ClN3O3 |
---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H10ClN3O3/c1-7-11(14)12-15-8(10-4-3-5-20-10)6-9(13(18)19-2)17(12)16-7/h3-6H,1-2H3 |
InChI Key |
OZGNCIWFXFAISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
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